![molecular formula C17H7N3O7 B14485368 1,2,3-Trinitro-11H-benzo[A]fluoren-11-one CAS No. 66062-38-2](/img/structure/B14485368.png)
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one is a complex organic compound with the molecular formula C17H7N3O7 It is characterized by the presence of three nitro groups attached to a benzo[a]fluorenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trinitro-11H-benzo[A]fluoren-11-one typically involves the nitration of 11H-benzo[a]fluoren-11-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[a]fluorenone core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzo[a]fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3-Trinitro-11H-benzo[A]fluoren-11-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and ability to form complexes with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
11H-Benzo[a]fluoren-11-one: The parent compound without nitro groups.
1,2,3-Trinitrobenzene: A simpler aromatic compound with three nitro groups.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups on a toluene core.
Uniqueness
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one is unique due to its specific arrangement of nitro groups on the benzo[a]fluorenone core. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
66062-38-2 |
|---|---|
Molecular Formula |
C17H7N3O7 |
Molecular Weight |
365.25 g/mol |
IUPAC Name |
1,2,3-trinitrobenzo[a]fluoren-11-one |
InChI |
InChI=1S/C17H7N3O7/c21-17-11-4-2-1-3-9(11)10-6-5-8-7-12(18(22)23)15(19(24)25)16(20(26)27)13(8)14(10)17/h1-7H |
InChI Key |
CMAMBYMOMBNMPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C4=C(C(=C(C=C4C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


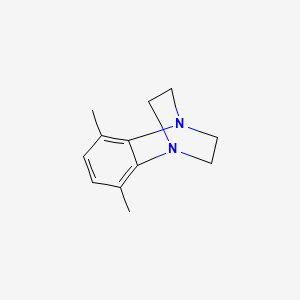
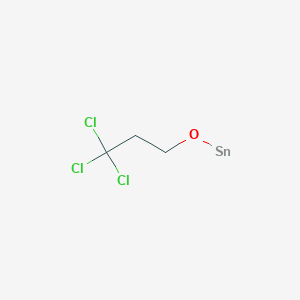

![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
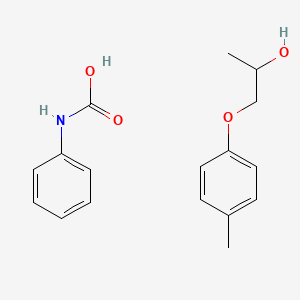

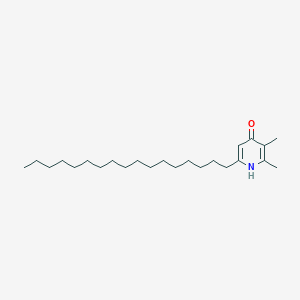
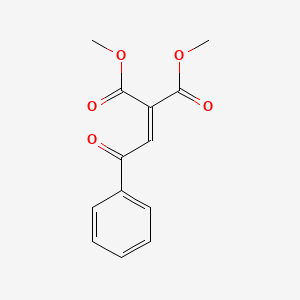
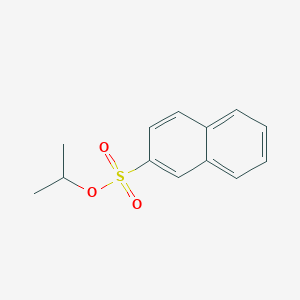
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
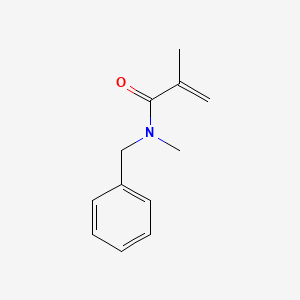
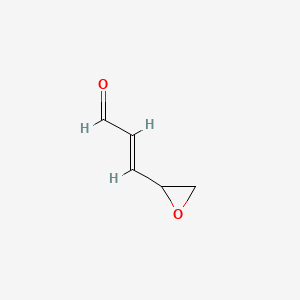
oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
